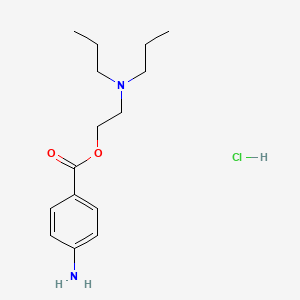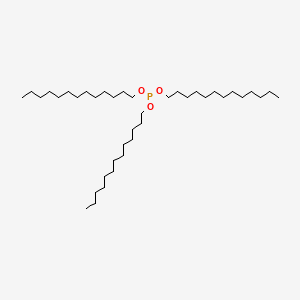
Tris(tridecan-1-yl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tridecan-1-yl) phosphite: is an organophosphorus compound with the molecular formula C39H81O3P . It is a phosphite ester, which means it contains a phosphorus atom bonded to three alkyl or aryl groups through oxygen atoms. This compound is known for its applications in various fields, including polymer stabilization and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(tridecan-1-yl) phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with tridecanol (C13H27OH) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{PCl}3 + 3 \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{P(O(C}{13}\text{H}_{27})_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris(tridecan-1-yl) phosphite can undergo oxidation to form tris(tridecan-1-yl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and tridecanol.
Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Tris(tridecan-1-yl) phosphate.
Hydrolysis: Phosphorous acid and tridecanol.
Substitution: Various substituted phosphites depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Tris(tridecan-1-yl) phosphite is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry. It helps in preventing the degradation of polymers during processing and extends their lifespan.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect biological molecules from oxidative damage.
Medicine: While not widely used in medicine, its antioxidant properties are of interest for developing new therapeutic agents that can mitigate oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in the production of plastics and rubber.
Mécanisme D'action
The primary mechanism by which tris(tridecan-1-yl) phosphite exerts its effects is through its antioxidant activity. It can decompose hydroperoxides and scavenge free radicals, thereby preventing the oxidative degradation of polymers and other materials. The molecular targets include hydroperoxides and free radicals, and the pathways involved are primarily related to redox reactions.
Comparaison Avec Des Composés Similaires
- Tris(nonylphenyl) phosphite
- Tris(dodecyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
Comparison: Tris(tridecan-1-yl) phosphite is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties compared to other phosphites. For example, tris(2,4-di-tert-butylphenyl) phosphite has bulky aromatic groups that offer steric hindrance, making it more effective as a stabilizer in certain applications. In contrast, this compound’s long alkyl chains make it more suitable for applications requiring flexibility and compatibility with non-polar environments.
Propriétés
Numéro CAS |
4089-53-6 |
|---|---|
Formule moléculaire |
C39H81O3P |
Poids moléculaire |
629.0 g/mol |
Nom IUPAC |
tritridecyl phosphite |
InChI |
InChI=1S/C39H81O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
Clé InChI |
PEXOFOFLXOCMDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


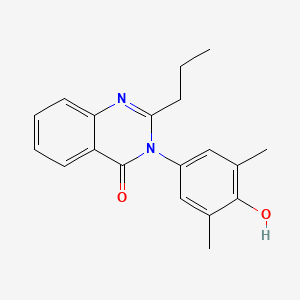


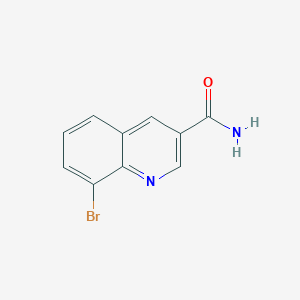
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)

![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)

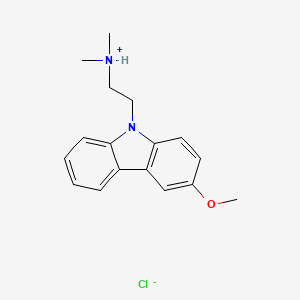

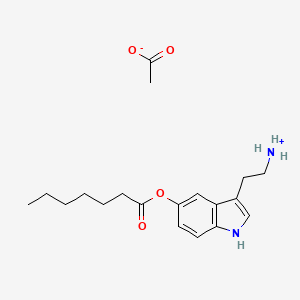
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
